Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate
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Overview
Description
Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate is a complex organic compound with a unique structure that combines multiple functional groups, including a brominated quinoline, a thiazole ring, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate typically involves multi-step organic reactions. One common route starts with the bromination of 4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline. This intermediate is then reacted with hydrazine derivatives to form the hydrazone. The final step involves the cyclization with a thiazole derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biological processes. The brominated quinoline moiety is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The combination of functional groups in the molecule provides a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The brominated quinoline moiety can interact with biological macromolecules through halogen bonding, while the thiazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl {2-[2-(8-chloro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate
- Methyl {2-[2-(8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate
Uniqueness
The uniqueness of Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19BrN4O4S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[(6-bromo-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate |
InChI |
InChI=1S/C20H19BrN4O4S/c1-9-8-20(2,3)25-16-11(9)5-10(21)6-12(16)15(18(25)28)23-24-19-22-17(27)13(30-19)7-14(26)29-4/h5-7,9,28H,8H2,1-4H3/b13-7-,24-23? |
InChI Key |
MGUQCGDPXVXOGM-OIISAZPMSA-N |
Isomeric SMILES |
CC1CC(N2C3=C(C=C(C=C13)Br)C(=C2O)N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)(C)C |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)Br)C(=C2O)N=NC4=NC(=O)C(=CC(=O)OC)S4)(C)C |
Origin of Product |
United States |
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